molecular formula C12H11FN2O2 B2420105 Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 943542-76-5

Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B2420105
CAS RN: 943542-76-5
M. Wt: 234.23
InChI Key: YDZJPZYYVAYWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. EFPC belongs to the class of pyrazole derivatives, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent probes play a crucial role in biology, chemistry, and materials science. They allow for the detection of specific molecules, cells, or biological processes through fluorescence signals. In this context, Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate can serve as a promising fluorescent probe due to its unique properties:

Antiviral Activity

Recent studies have explored the antiviral potential of Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate. Notably:

Immunotherapy Research

Collaborative efforts between research institutions have led to exciting developments:

properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZJPZYYVAYWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 4A (100 g, 420 mmol) in ethanol (250 mL) was added hydrazine (13.83 mL, 441 mmol) in ethanol (250 mL) to give a brown solution. The reaction mixture was stirred at 80° C. for 2 h. Ethanol was removed under reduced pressure and the residue was diluted with water and extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with water (2×100 mL), brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The brown solid thus obtained was purified by ISCO using 20% ethyl acetate in hexane as eluent. The combined fractions were concentrated to afford Intermediate 4B (85 g, 86%) MS(ES): m/z=233 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 14.06 (bs, 1H), 7.68-7.75 (m, 2H), 7.45-7.55 (m, 1H), 7.36 (s, 1H), 7.20 (t, J=7.53 Hz, 1H), 4.34 (q, J=7.03 Hz, 2H), 1.34 (t, J=7.03 Hz, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
13.83 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
86%

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